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Compound of Interest

Compound Name: Dicyclohexylmethanol

Cat. No.: B146628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

dicyclohexylmethanol (CAS No. 4453-82-1), a key chemical intermediate. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental

protocols for each spectroscopic technique are also provided to ensure reproducibility and aid

in method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below are the ¹H and ¹³C NMR data for dicyclohexylmethanol, providing insights

into its proton and carbon environments.

¹H NMR Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for Dicyclohexylmethanol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.25 d 1H CH-OH

1.0 - 2.0 m 22H Cyclohexyl H

1.65 s 1H O-H

Data obtained in CDCl₃ on a Varian A-60 instrument.

¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for Dicyclohexylmethanol

Chemical Shift (δ) ppm Assignment

77.9 CH-OH

42.6 Cyclohexyl CH

29.5 Cyclohexyl CH₂

26.6 Cyclohexyl CH₂

26.2 Cyclohexyl CH₂

Data obtained in Chloroform-d with TMS as a reference on a Varian CFT-20 spectrometer.[1]

Experimental Protocol: NMR Spectroscopy
A sample of dicyclohexylmethanol is dissolved in a deuterated solvent, typically chloroform-d

(CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer, such as a

Varian A-60. Standard acquisition parameters are used, including a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on a spectrometer, for instance,

a Varian CFT-20. To enhance the signal of the low-abundance ¹³C isotope, a larger number
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of scans and a longer relaxation delay are typically employed.[1]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

IR Absorption Data
Table 3: Characteristic IR Absorption Bands for Dicyclohexylmethanol

Wavenumber (cm⁻¹) Functional Group Assignment

3380 (broad) O-H stretch (alcohol)

2920, 2850 C-H stretch (aliphatic)

1450 C-H bend (aliphatic)

1060 C-O stretch (alcohol)

Data obtained from a KBr wafer sample.[2]

Experimental Protocol: FTIR Spectroscopy
The Fourier-Transform Infrared (FTIR) spectrum of dicyclohexylmethanol can be obtained

using the KBr pellet method.[2]

A small amount of dicyclohexylmethanol is finely ground with spectroscopic grade

potassium bromide (KBr).

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

The spectrum is recorded over a typical range of 4000-400 cm⁻¹, with a sufficient number of

scans to obtain a high-quality spectrum. A background spectrum of a pure KBr pellet is also

recorded and subtracted from the sample spectrum.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectrometry Data
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of Dicyclohexylmethanol

m/z Relative Abundance Proposed Fragment

196 Low [M]⁺ (Molecular Ion)

178 Moderate [M - H₂O]⁺

113 High [C₈H₁₇]⁺

95 Base Peak [C₇H₁₁]⁺

83 High [C₆H₁₁]⁺ (Cyclohexyl cation)

55 High [C₄H₇]⁺

Data obtained via GC-MS with electron ionization.[2]

Experimental Protocol: Mass Spectrometry
The mass spectrum of dicyclohexylmethanol is typically obtained using a Gas

Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI).

A dilute solution of dicyclohexylmethanol in a volatile organic solvent (e.g.,

dichloromethane or hexane) is prepared.

The solution is injected into the gas chromatograph, where the compound is vaporized and

separated from the solvent.

The separated dicyclohexylmethanol enters the mass spectrometer, where it is ionized by

a beam of high-energy electrons (typically 70 eV).
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The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio

(m/z) in a mass analyzer and detected.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like dicyclohexylmethanol.
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Caption: General workflow for the spectroscopic analysis of dicyclohexylmethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Dicyclohexylmethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146628#spectroscopic-data-of-dicyclohexylmethanol-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b146628?utm_src=pdf-custom-synthesis
https://dev.spectrabase.com/spectrum/1kJdygVuu2C
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Cyclohexylcyclohexanemethanol
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Cyclohexylcyclohexanemethanol
https://www.benchchem.com/product/b146628#spectroscopic-data-of-dicyclohexylmethanol-nmr-ir-ms
https://www.benchchem.com/product/b146628#spectroscopic-data-of-dicyclohexylmethanol-nmr-ir-ms
https://www.benchchem.com/product/b146628#spectroscopic-data-of-dicyclohexylmethanol-nmr-ir-ms
https://www.benchchem.com/product/b146628#spectroscopic-data-of-dicyclohexylmethanol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b146628?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

